Product packaging for Pyridine-3,4-dicarboxylic acid(Cat. No.:CAS No. 490-11-9)

Pyridine-3,4-dicarboxylic acid

Cat. No.: B147513
CAS No.: 490-11-9
M. Wt: 167.12 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Forms of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids are a group of isomeric organic compounds, each consisting of a pyridine (B92270) ring substituted with two carboxyl groups. wikipedia.org All isomers share the same molecular formula, C₇H₅NO₄, and a molecular weight of approximately 167.12 g/mol . wikipedia.orgnih.gov The positioning of the two carboxylic acid groups on the pyridine ring distinguishes the different isomers, leading to variations in their chemical and physical properties.

Pyridine-3,4-dicarboxylic acid (Cinchomeronic Acid)

This compound, or cinchomeronic acid, has the carboxylic acid groups located at the 3 and 4 positions of the pyridine ring. nist.gov It is a crystalline solid that can be prepared by methods such as the oxidation of isoquinoline (B145761). Upon heating, a portion of it can sublime without decomposition. It is sparingly soluble in hot alcohol, ether, and benzene (B151609), and insoluble in chloroform.

Properties of this compound

Property Value
CAS Number 490-11-9 nist.gov
Molecular Formula C₇H₅NO₄ nist.gov
Molecular Weight 167.12 g/mol
Melting Point 256 °C

| Appearance | Crystals |

Other Pyridinedicarboxylic Acid Isomers

Several other isomers of pyridinedicarboxylic acid exist, each with unique properties and applications stemming from the different arrangement of their carboxylic acid groups. wikipedia.org

Pyridine-2,3-dicarboxylic acid (Quinolinic Acid): This isomer has neuroactive properties and is a precursor to niacin. wikipedia.org It is known to be an NMDA receptor agonist and can have neurotoxic effects. wikipedia.org

Pyridine-2,4-dicarboxylic acid (Lutidinic Acid): This compound is used as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals like herbicides. ontosight.aiwikipedia.org

Pyridine-2,5-dicarboxylic acid (Isocinchomeronic Acid): This isomer is utilized in the synthesis of various coordination polymers and has been investigated for its potential as an antiviral agent. chemicalbook.com

Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid): A key component in bacterial endospores contributing to their heat resistance, it is also used in ion chromatography and as an organocatalyst. wikipedia.orgatamankimya.com

Pyridine-3,5-dicarboxylic acid (Dinicotinic Acid): This isomer is notable for having the highest melting point among the pyridinedicarboxylic acids at 323 °C. wikipedia.org

Comparison of Pyridinedicarboxylic Acid Isomers

Common Name Systematic Name CAS Number Melting Point (°C)
Cinchomeronic Acid This compound 490-11-9 wikipedia.org 256
Quinolinic Acid Pyridine-2,3-dicarboxylic acid 89-00-9 wikipedia.org 185-190 (decomposes) wikipedia.org
Lutidinic Acid Pyridine-2,4-dicarboxylic acid 499-80-9 wikipedia.org >300 sigmaaldrich.com
Isocinchomeronic Acid Pyridine-2,5-dicarboxylic acid 100-26-5 wikipedia.org 242-247 (decomposes) chemicalbook.com
Dipicolinic Acid Pyridine-2,6-dicarboxylic acid 499-83-2 wikipedia.org 248-250 wikipedia.org

Research Significance and Contextual Relevance

This compound and its isomers are significant in various areas of chemical research due to their versatile structures and functionalities.

Role as a Multifunctional Ligand in Coordination Chemistry

The presence of both a nitrogen atom in the pyridine ring and two carboxylic acid groups allows this compound to act as a multifunctional ligand. It can coordinate with metal ions in various ways, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. chemchart.com For example, it can form three-dimensional frameworks with metal ions like zinc(II) and cadmium(II), which may exhibit properties such as photoluminescence. The coordination versatility of this acid makes it a subject of interest in the design of new materials with specific catalytic or photophysical functions. rsc.org

Potential as a Renewable Building Block for Sustainable Materials

There is growing interest in using renewable resources to produce chemicals and materials. Pyridine dicarboxylic acids, including the 3,4-isomer, are being explored as potential renewable building blocks for polyesters and other polymers. wur.nlwur.nl The development of bio-based aromatic chemicals is crucial for transitioning to more sustainable products and reducing reliance on fossil fuels. wur.nl Research is ongoing to develop efficient synthetic routes from renewable sources, such as lignin (B12514952) or glucose, to produce various pyridine dicarboxylic acid isomers. wur.nlcsic.es The thermal stability of these isomers is a key factor in their potential application in polyester (B1180765) synthesis. wur.nl

Relevance in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives have a long history of use in medicinal chemistry, with many approved drugs containing a pyridine ring. dovepress.com Pyridine carboxylic acid isomers, in particular, have been the basis for a wide range of therapeutic agents. dovepress.comnih.gov this compound itself has been noted for potential biological activities, including antimicrobial and anti-inflammatory properties, and serves as an intermediate in the synthesis of pharmaceuticals. cymitquimica.com The ability of pyridine derivatives to interact with biological targets makes them valuable scaffolds in drug discovery. ontosight.aiontosight.ai Research continues to explore the potential of various pyridine dicarboxylic acid derivatives as enzyme inhibitors and for the treatment of a wide array of diseases. dovepress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B147513 Pyridine-3,4-dicarboxylic acid CAS No. 490-11-9

Properties

IUPAC Name

pyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSADWCWFFZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197653
Record name Cinchomeronic acid
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-11-9
Record name Cinchomeronic acid
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Record name Cinchomeronic acid
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Record name 3,4-Pyridinedicarboxylic acid
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Record name Pyridine-3,4-dicarboxylic acid
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Record name CINCHOMERONIC ACID
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Synthetic Methodologies for Pyridine 3,4 Dicarboxylic Acid and Derivatives

Chemical Synthesis Routes

Traditional chemical synthesis provides several reliable pathways to pyridine-3,4-dicarboxylic acid, primarily through the oxidation of substituted pyridines or the hydrolysis of dinitrile precursors.

A primary industrial method for producing this compound involves the oxidation of pyridine (B92270) precursors substituted with alkyl groups, such as 3,4-dimethylpyridine (B51791) (3,4-lutidine). ontosight.aiwikipedia.org This process typically utilizes strong oxidizing agents to convert the methyl groups into carboxylic acid functionalities.

Common oxidizing agents employed for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. The reaction conditions, such as temperature and pressure, are critical variables that influence the yield and purity of the final product. For instance, the oxidation of isoquinoline (B145761) with alkaline potassium permanganate can produce this compound along with its anhydride. While effective, these methods can be expensive and sometimes lead to excessive oxidation. google.com Electrochemical oxidation has been explored as an alternative, with studies showing that 2,4-lutidine can be oxidized to yield pyridine-2,4-dicarboxylic acid, suggesting a potential route for other isomers. google.com

Key Features of Alkylpyridine Oxidation:

Starting Material: Commonly uses 3,4-lutidine (3,4-dimethylpyridine). ontosight.ai

Reagents: Strong oxidants like KMnO₄ or catalytic systems are typical.

Challenges: The reactions can require harsh conditions and expensive reagents, and selectivity can be an issue. google.combme.hu

Another significant synthetic route is the hydrolysis of pyridine-3,4-dicarbonitrile (B161768). This method involves the conversion of the two nitrile groups into carboxylic acid groups, typically under acidic or basic conditions. The hydrolysis of 3-cyanopyridine (B1664610) is a well-established industrial process for producing nicotinamide (B372718) and niacin, demonstrating the feasibility of nitrile hydrolysis on the pyridine ring. google.comgoogle.com

The reaction of dichloropyridines with cyanide salts, such as sodium cyanide in a solvent like dimethyl sulfoxide (B87167) (DMSO), can produce the pyridine-3,4-dicarbonitrile precursor. This dinitrile can then be hydrolyzed to the desired dicarboxylic acid. However, studies have shown that pyridine-3,4-dicarbonitrile can be a less favorable substrate for certain enzymatic hydrolysis methods compared to other isomers. nih.gov A one-pot synthesis has also been reported, where 3-pyridinecarbonitrile is hydrolyzed in aqueous methanesulfonic acid to form the carboxylic acid in situ, which then reacts further. semanticscholar.org

The Diels-Alder reaction is a cornerstone of a major industrial synthesis of Vitamin B6 (pyridoxine), which involves a key intermediate structurally related to this compound. nih.govbyjus.comwikipedia.org This synthetic approach, known as the Kondrat'eva approach, utilizes a cycloaddition reaction between an oxazole (B20620) diene and a suitable dienophile. nih.gov

In this process, an oxazole, such as 5-ethoxy-4-methyloxazole, reacts with a dienophile like diethyl maleate. nih.gov This [4+2] cycloaddition forms a bicyclic intermediate which, upon heating, undergoes aromatization to form the pyridine ring. nih.govacs.orgorganic-chemistry.org The product of this specific reaction is 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, a direct derivative of this compound. nih.gov The driving force for the final step is the formation of the stable aromatic pyridine ring. wikipedia.org This method is highly valued for its efficiency in constructing the substituted pyridine core of vitamin B6. wikipedia.orgmdpi.com

Biosynthetic Approaches and Metabolic Engineering

In response to growing environmental concerns and the demand for sustainable chemical production, biosynthetic methods using engineered microorganisms have emerged as promising alternatives to traditional chemical synthesis. pnas.orgiums.org These approaches leverage microbial metabolism to convert renewable feedstocks like glucose and lignin (B12514952) into valuable chemicals.

Metabolic engineering of bacteria, particularly Corynebacterium glutamicum, has enabled the de novo production of pyridine dicarboxylic acids (PDCAs) from glucose. pnas.orgresearchgate.net C. glutamicum is a well-established industrial microorganism used for large-scale amino acid production and serves as an excellent platform for producing bio-based chemicals. researchgate.net

Researchers have successfully engineered C. glutamicum to synthesize various pseudoaromatic dicarboxylic acids. nih.gov The strategy involves constructing a platform strain by modifying genes related to the synthesis and degradation of the precursor protocatechuate (PCA) and optimizing the glucose uptake system. pnas.orgnih.gov By introducing and modulating the expression of key enzymes, these engineered strains can channel metabolic intermediates towards the production of specific PDCAs. pnas.orgnih.gov Through fed-batch fermentation, significant titers of different PDCA isomers have been achieved, demonstrating the potential for industrial-scale microbial production directly from a simple sugar. pnas.orgkaist.ac.kr

Table 1: Microbial Production of Pyridine Dicarboxylic Acids in Engineered C. glutamicum

ProductEngineered StrainFeedstockTiter AchievedReference
2,4-Pyridine dicarboxylic acid (2,4-PDCA)Engineered Corynebacterium glutamicumGlucose494.26 ± 2.61 mg/L nih.gov
2,5-Pyridine dicarboxylic acid (2,5-PDCA)Engineered Corynebacterium glutamicumGlucose1.42 ± 0.02 g/L nih.gov
2,3-Pyridine dicarboxylic acid (2,3-PDCA)Engineered Corynebacterium glutamicumGlucose2.79 ± 0.005 g/L nih.gov

Lignin, a complex aromatic polymer, is a major component of plant biomass and is typically considered a waste product of the pulp, paper, and biofuel industries. csic.es Its abundance makes it an attractive renewable feedstock for producing high-value aromatic chemicals through biological conversion. nih.govdntb.gov.ua

Engineered soil bacteria, such as Rhodococcus jostii RHA1 and Pseudomonas putida KT2440, have been developed to convert lignin-derived compounds into PDCAs. csic.escsic.esnih.govnih.gov The general strategy involves "funneling" the various aromatic compounds released during lignin depolymerization into a central intermediate, protocatechuic acid (PCA). nih.gov The native metabolic pathway for PCA degradation is then blocked, and new enzymatic pathways are introduced to reroute PCA towards the desired product. rsc.orgrsc.org For example, introducing genes for specific dioxygenases (like ligAB from Sphingobium sp. SYK-6) into a modified R. jostii or P. putida strain allows for the conversion of PCA into 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS). csic.esresearchgate.net This intermediate then undergoes spontaneous cyclization in the presence of ammonia (B1221849) to form 2,4-PDCA. csic.esresearchgate.net This approach has successfully produced PDCAs from both purified lignin-derived compounds and complex feedstocks like wheat straw and commercial soda lignin. nih.govresearchgate.net

Table 2: Bioconversion of Lignin and Derivatives to 2,4-PDCA

MicroorganismGenetic ModificationFeedstockTiter/YieldReference
Rhodococcus jostii RHA1Engineered with ligAB genesWheat Straw Lignocellulose330 mg/L nih.gov
Rhodococcus jostii RHA1Engineered with ligAB genesCommercial Soda Lignin240 mg/L nih.gov
Pseudomonas putida KT2440Replaced pcaGH with ligAB, overexpressed pobAp-Coumaric acid~21% yield csic.es
Rhodococcus jostii RHA1Re-routed PCA pathwayWheat Straw Lignocellulose80–125 mg/L rsc.orgresearchgate.net

Enzymatic Synthesis Pathways

While there is growing interest in producing pyridinedicarboxylic acids (PDCs) from renewable resources using biocatalysis, specific enzymatic pathways for the synthesis of this compound (also known as cinchomeronic acid) are not extensively detailed in the available scientific literature. Research in this area has predominantly focused on other isomers. For instance, enzymatic and chemoenzymatic strategies have been developed to produce 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) and 2,6-pyridinedicarboxylic acid (dipicolinic acid) from bio-based feedstocks like glucose or lignin-derived molecules. These processes often involve enzymes such as dioxygenases that act on catechol or protocatechuic acid, followed by cyclization in the presence of ammonia to form the pyridine ring. However, dedicated enzymatic routes leading specifically to the 3,4-isomer remain a less explored area of research.

Synthesis of this compound Derivatives

The dicarboxylic acid functional groups of this compound are key to its reactivity, allowing for a variety of chemical transformations. These reactions enable the synthesis of diverse derivatives, including dinitriles, amides, and esters, and facilitate the construction of more complex heterocyclic systems. Such derivatizations are crucial for developing new materials and molecules with specific functional properties.

Conversion to Dicarbonitriles

Pyridine-3,4-dicarbonitrile is a valuable derivative that can be synthesized from this compound. A common laboratory-scale method for converting aromatic dicarboxylic acids to their corresponding dinitriles involves a two-step process. First, the dicarboxylic acid is converted into a diamide, which is then dehydrated to yield the dinitrile.

Derivatization for Peptide Synthesis

The incorporation of rigid, non-natural building blocks into peptides is a key strategy for creating peptidomimetics with constrained conformations and enhanced biological stability. Aromatic dicarboxylic acids, such as the isomers of pyridinedicarboxylic acid, can serve as scaffolds to mimic peptide secondary structures like β-turns.

However, the specific application of this compound as a derivatization agent or scaffold in peptide synthesis is not widely documented in the reviewed literature. In principle, its rigid structure and defined stereochemistry upon substitution could be exploited to create conformationally restricted peptide analogues. The synthesis would involve activating the carboxylic acid groups (e.g., as acid chlorides or with coupling agents like DCC or HOBt) and reacting them with the N-terminal amines of peptide chains or with amino acid esters to build more complex structures. This potential application remains a specialized area of synthetic chemistry.

Formation of Thiazolo-Pyridine Dicarboxylic Acid Derivatives

A notable derivatization of this compound involves its use in the synthesis of fused heterocyclic systems. Specifically, derivatives of thiazolo[3,2-a]pyridine have been prepared. For example, the multi-step condensation of citric acid and L-cysteine can produce 5-oxo-2,3-dihydro-5H--thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA).

Further derivatization of TPDCA has been achieved through a supersaturation method, yielding novel crystalline structures. Four distinct TPDCA derivatives were prepared by combining TPDCA with water, N-methyl-2-pyrrolidone (NMP), sodium hypophosphite (Na(PO₂H₂)), and an ammonia solution. The resulting compounds were characterized by single-crystal X-ray diffraction, revealing their unique crystal structures and hydrogen bonding networks.

Synthesized Thiazolo-Pyridine Dicarboxylic Acid (TPDCA) Derivatives
Compound IDChemical FormulaReactantsCrystal SystemSpace Group
12(C₉H₇NO₅S)·H₂OTPDCA, WaterMonoclinicP2₁
2(C₉H₇NO₅S)·C₅H₉NOTPDCA, N-methyl-2-pyrrolidone (NMP)MonoclinicP2₁/c
3(C₉H₇NO₅S)·Na(PO₂H₂)TPDCA, Sodium HypophosphiteTriclinicP1̅
4(C₉H₅NO₅S)(NH₄)₂(H₂O)TPDCA, Ammonia SolutionTriclinicP1̅

These studies demonstrate how the foundational structure of a pyridine dicarboxylic acid can be elaborated into more complex, functional molecules with potential applications stemming from their defined three-dimensional structures.

Advanced Spectroscopic and Structural Characterization Studies

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For Pyridine-3,4-dicarboxylic acid and its derivatives, it provides invaluable data on polymorphism, crystal packing, and the structure of complex coordination compounds.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science. This compound is known to exhibit polymorphism. worktribe.com The crystal structure of its orthorhombic form, Form I, has been known for decades. worktribe.com More recently, a second polymorph, Form II, was identified. worktribe.com Detailed studies using variable temperature single-crystal X-ray diffraction have clarified the nature of these forms. worktribe.com

Form II was determined to have a primitive monoclinic structure with the space group P2₁/c over its entire temperature stability range. worktribe.com This corrected an earlier assignment to the C2/c space group. worktribe.com The investigation of both polymorphs at various temperatures allows for a detailed characterization of their structural parameters and thermal behavior. worktribe.com A polymorph of the ligand precursor has also been reported in studies involving lanthanide coordination polymers. researchgate.net

Table 1: Crystallographic Data for Polymorphs of this compound at 120 K. worktribe.com
ParameterForm I (Orthorhombic)Form II (Monoclinic)
Space GroupPbcaP2₁/c
a (Å)7.319(1)7.594(1)
b (Å)11.666(2)7.332(1)
c (Å)15.228(3)12.113(2)
β (°)90104.339(4)
Volume (ų)1300.2(4)653.4(2)

This compound is a versatile ligand in coordination chemistry, capable of forming extended networks with metal ions. mdpi.com Single-crystal X-ray diffraction is the definitive method for determining the intricate structures of these coordination polymers. The deprotonated form, pyridine-3,4-dicarboxylate (pydc²⁻), can adopt various coordination modes, bridging metal centers to create diverse architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netosti.govcjsc.ac.cn

For instance, hydrothermal reactions with lanthanide chlorides (Eu³⁺, Tb³⁺) and 1,10-phenanthroline (B135089) have yielded 1D nano-chain coordination polymers. osti.gov In these structures, the pyridine-3,4-dicarboxylate anion exhibits three different coordination modes, a novel finding for this ligand. osti.gov Similarly, a 2D coordination polymer of zinc has been synthesized, featuring a network constructed from both pyridine-3,4-dicarboxylate and a 3-(2-pyridyl)pyrazole co-ligand. cjsc.ac.cn The versatility is further highlighted in the construction of cobalt(II) coordination polymers where the ligand, in conjunction with 2,2-bipyridine, forms 2D hexagonal layers. mdpi.com

Table 2: Selected Coordination Polymers of Pyridine-3,4-dicarboxylate (pydc²⁻).
Compound FormulaMetal IonDimensionalityCrystal SystemSpace GroupSource
[Eu₂(pydc)₃(phen)(H₂O)·H₂O]ₙEu(III)1DTriclinicP-1 osti.gov
[Tb₂(pydc)₃(phen)(H₂O)·H₂O]ₙTb(III)1DTriclinicP-1 osti.gov
[Co(pydc)(2,2-bipyridine)(DMF)]Co(II)2DMonoclinicP2₁/c mdpi.com
[Zn(pydc)(L)(H₂O)]ₙ·5nH₂O (L = 3-(2-pyridyl)pyrazole)Zn(II)2DMonoclinicP2₁/c cjsc.ac.cn

In the polymorphs of this compound, short O–H⋯O hydrogen bonds are a key feature of the crystal structure. worktribe.com In coordination polymers, these interactions extend the dimensionality of the initial metal-organic network. For example, 1D nano-chains of lanthanide-pydc polymers are further assembled into 3D supramolecular networks through a combination of hydrogen bonds and π-π stacking. osti.gov Similarly, the crystal structure of a zinc(II) complex is stabilized by extensive hydrogen bonds, forming a 2D network. cjsc.ac.cn The analysis of C-O bond lengths in co-crystals can also help determine whether a proton has been transferred from the carboxylic acid group, distinguishing between a neutral co-crystal and a molecular salt. mdpi.com

Vibrational Spectroscopy (FTIR, FT-Raman)

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint of its functional groups and have been used in conjunction with theoretical calculations to make unambiguous vibrational assignments. daneshyari.com

The FTIR and FT-Raman spectra of this compound have been recorded and analyzed. daneshyari.com The experimental frequencies show good agreement with those computed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, with a root mean square error of 9.8 cm⁻¹. daneshyari.com The potential energy distribution (PED) calculated from these studies allows for precise assignment of observed spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the carboxylic acid groups, and pyridine (B92270) ring vibrations. daneshyari.com FTIR is also routinely used as a supplementary characterization technique to confirm the presence of the ligand in synthesized coordination polymers. cjsc.ac.cn

Table 3: Selected Experimental Vibrational Frequencies (cm⁻¹) for this compound. daneshyari.com
FTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment (based on PED)
30863089ν(C-H)
17211719ν(C=O)
15881590ν(C-C)
14281430δ(O-H)
13141315ν(C-C), δ(C-H)
847849γ(C-H)

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that probes the interaction between the electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the local electric field gradient (EFG) at the nucleus. du.ac.in It is particularly sensitive to the electronic environment around quadrupolar nuclei like ¹⁴N. du.ac.inacs.org

While specific NQR studies on this compound were not found in the search results, research on analogous compounds like 3,5-pyridine dicarboxylic acid and other coordinated pyridines demonstrates the technique's utility. acs.orgat.ua For these molecules, ¹⁴N NQR is highly effective for studying hydrogen bonding and proton transfer phenomena. acs.orgsci-hub.se The ¹⁴N NQR frequencies are sensitive to whether the pyridine nitrogen is acting as a hydrogen bond acceptor or has been fully protonated. sci-hub.se For example, in studies of 3,5-pyridine dicarboxylic acid, NQR data revealed the presence of two distinct hydrogen bonds, a standard O–H⋯O bond and a short, strong N⋯H⋯O bond, and allowed for the analysis of phonon-driven proton transfer. acs.org This demonstrates the potential of NQR to provide detailed electronic information about the nitrogen site in this compound and its derivatives.

Synchrotron Radiation Photoelectron Spectroscopy (SRPES)

Synchrotron Radiation Photoelectron Spectroscopy (SRPES) is a powerful surface-sensitive technique that uses high-intensity, tunable X-rays from a synchrotron source to probe the core and valence level electronic structure of materials. iupac.orgdiva-portal.org By analyzing the kinetic energy of the emitted photoelectrons, one can obtain information about elemental composition, chemical states, and the density of electronic states. iupac.orgdiva-portal.org

Direct SRPES studies on this compound are not prominent in the provided search results. However, related studies on similar molecules highlight the technique's applicability. For example, the adsorption and reactions of 3,5-pyridinedicarboxylic acid on a copper surface were studied using SRPES, revealing details about deprotonation and decarboxylation reactions. researcher.life Other studies on bipyridine-acid systems have used synchrotron-based techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS) to investigate proton transfer and the protonation state of nitrogen. acs.org A significant shift in the nitrogen K-edge NEXAFS spectrum upon proton transfer allows for a clear distinction between a co-crystal and a salt. acs.org These examples show that SRPES and related synchrotron methods are highly suitable for investigating the electronic structure and surface chemistry of this compound, particularly in the context of its interaction with substrates or in its coordination compounds.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful, element-specific technique used to investigate the local electronic structure and bonding environment of atoms within a molecule. The technique involves exciting a core-level electron (e.g., from the 1s orbital) to unoccupied valence orbitals, which results in sharp resonance features in the pre-edge region of an absorption spectrum. acs.org The energies and intensities of these resonances serve as a detailed fingerprint of the chemical state, hybridization, and bonding of the absorbing atom. acs.orgcern.ch

For this compound, also known as cinchomeronic acid, NEXAFS spectroscopy provides an ideal method for probing the distinct chemical environments of the nitrogen and carbon atoms.

Nitrogen K-edge Analysis

The nitrogen K-edge spectrum of this compound is dominated by the transition of a N 1s electron to the lowest unoccupied molecular orbitals (LUMOs) of π* character. acs.org This N 1s → π* transition gives rise to a prominent, sharp resonance. The precise energy of this resonance is highly sensitive to the local chemical environment of the pyridine nitrogen atom.

Studies on analogous pyridine-carboxylic acid systems have shown that the position of the N 1s → π* peak shifts to a higher energy upon protonation of the nitrogen atom (C=N → C=NH⁺). acs.orgrsc.orgnih.gov This chemical shift provides an unambiguous way to distinguish between the neutral molecule and its protonated (salt) form. Furthermore, the lineshape and broadening of this π* resonance can yield insights into dynamic processes and the nature of hydrogen bonding involving the nitrogen atom. rsc.org For this compound, this sensitivity would allow for detailed characterization of its acid-base properties and intermolecular interactions in the solid state or when adsorbed on a surface.

Carbon K-edge Analysis

The carbon K-edge spectrum is more complex, as it contains contributions from the multiple, chemically inequivalent carbon atoms in this compound: those in the aromatic pyridine ring and those in the two carboxylic acid functional groups. Transitions from the C 1s core level to unoccupied π* orbitals (C 1s → π*) associated with the C=C bonds of the pyridine ring are expected at specific energies. researchgate.netpsu.edu

Separately, the carbonyl carbon atoms of the two carboxylic acid groups (-COOH) would produce a distinct C 1s → π* C=O resonance at a higher energy, typically around 288.5 eV. researchgate.netpsu.edu The intensity and position of this peak can be used to study the deprotonation of the carboxylic acid groups, as the electronic structure changes upon formation of a carboxylate (COO⁻).

By using linearly polarized synchrotron radiation, angle-resolved NEXAFS studies can be performed. This allows for the determination of the molecular orientation of this compound when adsorbed as a thin film on a substrate material, as the intensity of π* resonances depends on the orientation of the molecular orbitals relative to the electric field vector of the incident X-rays. researchgate.net

While specific experimental NEXAFS data for this compound is not extensively reported in the literature, the principles of the technique and data from closely related molecules provide a clear framework for its application. The table below illustrates the expected spectral features and the structural information that could be derived from them.

Interactive Table: Illustrative NEXAFS Spectral Features for this compound

This table outlines the primary electronic transitions that would be expected in the NEXAFS spectra of this compound and their significance.

Absorption EdgePhoton Energy Range (Approx. eV)TransitionInferred Structural Information
Nitrogen K-edge 397 - 400N 1s → πProbes the pyridine ring nitrogen; energy shift indicates protonation state (C=N vs. C=NH⁺); lineshape reveals hydrogen bonding environment.
> 405N 1s → σRelates to the N-C bond lengths and local geometry.
Carbon K-edge ~285C 1s → π* (C=C)Corresponds to the sp² hybridized carbons of the pyridine ring; angle-dependence reveals ring orientation.
~288.5C 1s → π* (C=O)Specific to the carbonyl carbons of the carboxylic acid groups; monitors deprotonation state (-COOH vs. -COO⁻).
> 291C 1s → σ*Provides information on C-C and C-O bond lengths.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. It is employed to predict a wide range of characteristics for pyridine-3,4-dicarboxylic acid and its derivatives, from optimized geometries to their behavior in complex environments.

Optimized Geometries and Vibrational Frequencies

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. From this optimized structure, vibrational frequencies can be computed, which correspond to the infrared (IR) and Raman spectra of the molecule.

A study focusing on pyridine-dicarboxylic acids, including the 3,4-isomer (34PDA), utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute these properties. researchgate.netijera.com The theoretical calculations provided vibrational frequencies that were in close agreement with experimental FTIR and FT-Raman spectra, with a reported root mean square (rms) error of 9.8 cm⁻¹ for 34PDA. researchgate.net This level of accuracy allows for confident assignment of the observed spectral bands to specific molecular vibrations. For instance, the C-Cα stretching vibrations for 34PDA, which involve the carbon atoms of the carboxylic acid groups, were identified and assigned based on these DFT calculations. ijera.com

Further analysis through a normal coordinate analysis (NCA) using a refined force field helps in understanding the nature of the vibrational modes. For 34PDA and its isomers, specific frequencies have been assigned to key stretching and bending vibrations within the molecule.

Interactive Table: Selected Calculated Vibrational Frequencies for this compound (34PDA)
Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
C-Cα stretching1072Mixed with C-C and Cα-O stretching
C-Cα stretching1305Mixed with C-C and Cα-O stretching
C-C stretching~1400-1500Ring vibrations
C-H in-plane bending~1000-1300Ring and substituent vibrations

Note: Data is based on studies of pyridine-dicarboxylic acids. ijera.com The frequencies are from DFT calculations and NCA, providing insights into the vibrational character of the molecule.

Adsorption Geometries and Interaction Channels on Surfaces

Understanding how molecules arrange themselves on surfaces is crucial for applications in catalysis, sensing, and molecular electronics. DFT calculations can model the adsorption of molecules like pyridine-dicarboxylic acids onto various substrates, predicting the most stable adsorption geometries and the nature of the molecule-surface interactions.

While direct studies on this compound are limited, research on related isomers provides significant insights. For instance, studies on 3,5-pyridinedicarboxylic acid (PDC) on a Cu(111) surface revealed that the molecule partially deprotonates upon deposition at room temperature. qut.edu.auacs.orgresearchgate.net DFT calculations supported experimental findings, showing that the molecule's orientation and interaction with the surface change upon deprotonation. qut.edu.auacs.org Initially, the interaction is driven by the nitrogen lone pair, but after deprotonation of the carboxylic acid groups, the carboxylate groups dominate the interaction with the copper surface. qut.edu.auacs.org

Similarly, investigations of pyridine-2,5-dicarboxylic acid on a Cu(110) surface showed that the molecule chemisorbs through the deprotonation of one carboxyl group, with the oxygen atoms binding to the copper atoms. aps.org The pyridine (B92270) ring, in this case, arranges itself perpendicular to the surface. aps.org These studies highlight the critical role of the carboxylic acid groups and the pyridine nitrogen in mediating surface interactions, a principle that would also govern the adsorption of the 3,4-isomer. The adsorption behavior is temperature-dependent, with heating often leading to increased deprotonation and changes in molecular orientation. qut.edu.auacs.orgresearchgate.net

Molecular and Electronic Properties for Corrosion Inhibition Studies

Pyridine derivatives are recognized for their potential as corrosion inhibitors for various metals. scispace.commdpi.com DFT is a powerful tool to predict the inhibition efficiency of these molecules by calculating key quantum chemical parameters. These parameters help in understanding the interaction between the inhibitor molecule and the metal surface.

Although specific DFT studies on the corrosion inhibition potential of this compound are not widely available, research on other pyridine-dicarboxylic acid isomers establishes a clear methodology. electrochemsci.orgresearchgate.net The inhibition capability is correlated with molecular and electronic properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). scispace.comelectrochemsci.orgresearchgate.net

Generally, a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE) is typically associated with higher inhibition efficiency. scispace.com The molecular electrostatic potential (MEP) map is also used to identify the regions of the molecule that are rich in electrons and susceptible to electrophilic attack, which are often the sites of adsorption on the metal surface. scispace.com For pyridine-dicarboxylic acids, the nitrogen and oxygen atoms are the primary centers for this interaction. electrochemsci.orgresearchgate.net

Interactive Table: Key Quantum Chemical Parameters in Corrosion Inhibition Studies
ParameterSymbolSignificance in Corrosion Inhibition
Energy of Highest Occupied Molecular OrbitalEHOMORelates to the ability of a molecule to donate electrons. Higher values often correlate with better inhibition.
Energy of Lowest Unoccupied Molecular OrbitalELUMORelates to the ability of a molecule to accept electrons. Lower values can enhance inhibition.
Energy GapΔEDifference between ELUMO and EHOMO. A smaller gap often implies higher reactivity and better inhibition.
ElectronegativityχDescribes the tendency of a molecule to attract electrons.
Global HardnessηMeasures the resistance to charge transfer. Softer molecules (lower η) are generally better inhibitors.
Fraction of Electrons TransferredΔNIndicates the tendency of a molecule to donate electrons to the metal surface.

Note: This table outlines the general significance of DFT-derived parameters used to predict the efficacy of corrosion inhibitors, based on studies of pyridine derivatives. scispace.comelectrochemsci.orgresearchgate.net

Analysis of Noncovalent Interactions in Co-crystals (MEP, QTAIM, NCI)

This compound can form co-crystals with other molecules, where noncovalent interactions play a crucial role in the stability of the crystal lattice. Computational tools such as Molecular Electrostatic Potential (MEP) surfaces, the Quantum Theory of Atoms in Molecules (QTAIM), and the Noncovalent Interaction (NCI) plot index are used to analyze these weak interactions in detail. researchgate.netresearchgate.netmdpi.com

MEP surfaces visually represent the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are potential sites for hydrogen bonding and other electrostatic interactions. researchgate.netresearchgate.net

QTAIM analysis identifies bond critical points (CPs) and bond paths between atoms, providing a quantum mechanical description of bonding interactions, including hydrogen bonds and other noncovalent contacts. mdpi.commdpi.com The properties at these critical points can be used to characterize the strength and nature of the interactions. mdpi.com

The NCI plot is a visualization technique that reveals noncovalent interactions in real space. It plots the reduced density gradient (RDG) against the electron density, with different colors indicating the type and strength of the interaction: strong attractive interactions like hydrogen bonds appear as blue surfaces, weaker van der Waals interactions as green, and repulsive interactions as red. mdpi.commdpi.com

Studies on co-crystals formed between various dicarboxylic acids and pyridine derivatives have successfully used these methods to elucidate the complex network of hydrogen bonds (e.g., O-H···N, C-H···O) and other interactions like π-stacking, which govern the supramolecular assembly. researchgate.netmdpi.com These analyses provide energetic details about the interactions, confirming their importance in the solid-state structure. researchgate.net

Computational Studies on Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that can occur in this compound, particularly within hydrogen bonds. Computational studies, often in conjunction with experimental techniques like inelastic neutron scattering, are vital for understanding the dynamics of this process. dergipark.org.traip.org

While specific studies on the 3,4-isomer are scarce, research on 3,5-pyridinedicarboxylic acid has shown that proton transfer can be driven by low-frequency lattice vibrations (phonons). aip.orgacs.org DFT-based molecular dynamics simulations can model the system at different temperatures, revealing how the potential energy surface for the proton in a hydrogen bond is affected by the surrounding crystal lattice. aip.org These simulations can show the proton becoming bistable, jumping between the donor and acceptor atoms, and can even lead to the complete transfer of the proton at higher temperatures. aip.org Such studies are crucial for understanding tautomerism and reaction mechanisms in the solid state. The stability of proton transfer products depends on factors like the pKa values of the donor and acceptor groups and the nature of the solvent. dergipark.org.tr

Molecular Docking Studies in Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.comresearchgate.net

Pyridine and pyrimidine (B1678525) derivatives are known to exhibit a wide range of biological activities, including anticancer and antidiabetic effects. nih.govmdpi.comnih.gov Molecular docking studies on these classes of compounds have been used to rationalize their observed biological activities. For example, docking has been employed to study how pyridine derivatives bind to the active site of enzymes like Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, or α-amylase, a target for managing diabetes. nih.govmdpi.com

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues in the active site of the protein. nih.gov The results are often presented as a binding affinity or docking score, which can be used to rank potential drug candidates. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often carried out alongside docking to assess the drug-likeness of the compounds. nih.gov While specific docking studies on this compound itself are not prominent in the literature, the established methodologies are readily applicable to predict its potential biological targets and interaction modes.

Reactivity and Mechanistic Studies

Deprotonation Reactions on Surfaces

The deprotonation of pyridinecarboxylic acids on metal surfaces is a critical step in on-surface synthesis, influencing the molecule's adsorption geometry and subsequent reactivity. Studies on 3,5-pyridinedicarboxylic acid (a positional isomer of cinchomeronic acid) on a Cu(111) surface have shown that the molecule partially deprotonates upon deposition at room temperature. researchgate.net Heating induces further deprotonation in a stepwise manner; increased deprotonation is observed at 100 °C, with complete deprotonation occurring by 160 °C. researchgate.net This process is accompanied by a reorientation of the molecule on the surface, initially interacting via the nitrogen lone pair and then, after deprotonation, anchoring through the carboxylate groups. researchgate.net

For Pyridine-3,4-dicarboxylic acid, deprotonation is a key feature of its chemical behavior, leading to the formation of the monoanion (HL⁻) or the dianion (L²⁻). These deprotonated species can act as monodentate or bridging ligands in the formation of coordination polymers. In the solid state, cinchomeronic acid exists as a zwitterion, where a proton from one of the carboxylic acid groups transfers to the pyridine (B92270) nitrogen. iphy.ac.cn High-pressure studies on its polycrystalline form have shown that pressure enhances the hydrogen bonding and can induce phase transitions by altering the molecular distances and interactions. iphy.ac.cn The application of pressure can lead to changes in the protonation state and the reorientation of the carboxyl groups. mdpi.com

The deprotonation state of the carboxylic acid groups can be partial or complete, which is a crucial factor in the construction of metal-organic frameworks. researchgate.netgoogle.com The specific carboxylic group that deprotonates (the one at position 3 or 4) has been a subject of study, with evidence suggesting that different polymorphic forms can arise from the proton being located on different carboxylate groups. rsc.org

Decarboxylation Reactions and Activation Energies

Decarboxylation, the removal of a carboxyl group as CO₂, is a significant thermal reaction for many carboxylic acids. For pyridinecarboxylic acids, the position of the carboxyl group and the reaction conditions play a crucial role in the ease of this reaction.

While specific activation energy for the decarboxylation of this compound has not been extensively reported, studies on the related 3,5-pyridinedicarboxylic acid on a Cu(111) surface have determined an activation energy of 1.93 ± 0.17 eV for the process, which is induced by heating above 200 °C. researchgate.net This reaction is a key step in the on-surface synthesis of polymers from dicarboxylic acid monomers. researchgate.net

The decarboxylation of deuterated cinchomeronic acid has been shown to occur in boiling nitrobenzene, indicating that high temperatures are required for this reaction in solution. acs.org This process is a key step in certain synthetic routes, for example, in the preparation of isotopically labeled isonicotinic acid. acs.org In general, decarboxylation reactions can proceed through various mechanisms, often involving the formation of a radical intermediate, especially in the presence of an oxidant. sioc-journal.cn The stability of the resulting intermediate is a key factor in determining the reaction's feasibility. For beta-keto acids, decarboxylation proceeds readily through a cyclic transition state. masterorganicchemistry.commasterorganicchemistry.com

Ring Opening Mechanisms

The pyridine ring is an aromatic system, and its opening requires significant energy input or specific chemical conditions. For some pyridinedicarboxylic acids, ring-opening can compete with other reactions like decarboxylation at elevated temperatures.

In studies of 3,5-pyridinedicarboxylic acid on a Cu(111) surface, the ring opening of the molecule was observed to begin around the same temperature as decarboxylation (above 200 °C). researchgate.net This suggests that for on-surface synthesis applications, careful temperature control is necessary to achieve polymerization through decarboxylative coupling without destroying the aromatic core of the molecule. researchgate.net

The mechanism of ring opening has been investigated for related heterocyclic compounds. For instance, in N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which shares a similar fused ring system, cleavage of the C1-N2 bond of the pyrrolopyridinedione ring occurs under the influence of hydroxide (B78521) ions, leading to the formation of an isonicotinic acid derivative. ptfarm.pl The oxidation of isoquinoline (B145761) with alkaline potassium permanganate (B83412) yields a mixture of phthalic acid and cinchomeronic acid, which implies that under these strong oxidizing conditions, the benzene (B151609) ring of isoquinoline is opened while the pyridine ring of the resulting cinchomeronic acid remains intact. arsdcollege.ac.in

Coordination Modes with Metal Ions

This compound is a highly versatile ligand in coordination chemistry due to the presence of three potential donor sites: the nitrogen atom of the pyridine ring and the two oxygen atoms from each of the two carboxylate groups. This allows it to bind to metal ions in various ways, leading to the formation of a wide array of coordination polymers with diverse structures and properties. researchgate.net

Upon deprotonation, the resulting carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen can also coordinate to a metal center. The combination of these coordination sites allows this compound to act as a linker, forming one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.net

The specific coordination mode and the resulting structure are influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of auxiliary ligands. acs.orgmdpi.com For example, with Co(II), it can form a 2D coordination polymer where the metal center has a distorted octahedral geometry. mdpi.com In complexes with Cu(II) and Co(II), it has been observed to form 2D polymers with a (4,4) topology where the singly deprotonated ligand bridges the metal centers. researchgate.net With Mn(II), it can act as a pentadentate ligand, connecting five metal centers to form complex 3D structures. researchgate.net

Coordination Complexes of this compound

Metal IonCoordination EnvironmentResulting StructureReference
Co(II)Distorted octahedron [CoN₃O₃]2D Coordination Polymer mdpi.com
Cu(II)Distorted octahedral (trans-MO₄N₂)2D Coordination Polymer with (4,4) topology researchgate.net
Co(II)Distorted octahedral (trans-MO₄N₂)2D Coordination Polymer with (4,4) topology researchgate.net
Mn(II)Square pyramidal and octahedral3D Coordination Polymer with 1D helical chains or Mn₃(OH)₂ chains researchgate.net
Ag(I), Nd(III)-3D Heterometallic Framework researchgate.net
Zn(II)-2D Network cjsc.ac.cn
Zn(II), Cd(II)Forms stable complexesHelical or hexagonal networks

Proton Transfer Mechanisms in Salts and Complexes

Proton transfer is a fundamental reaction for this compound, particularly in the formation of salts and co-crystals. The presence of both an acidic carboxylic group and a basic pyridine nitrogen within the same molecule allows for intramolecular proton transfer, leading to the formation of a zwitterion. iphy.ac.cnrsc.org In the solid state, cinchomeronic acid has been shown to exist as a zwitterion. iphy.ac.cnpsu.edu There has been considerable discussion regarding which of the two carboxylic acid groups (at position 3 or 4) donates the proton to the pyridine nitrogen, with evidence suggesting that different polymorphic forms can exist with the proton in different positions. rsc.org

In reactions with other acids or bases, intermolecular proton transfer can occur. The outcome of the reaction of a carboxylic acid with a pyridine-containing molecule, i.e., whether it forms a co-crystal (no proton transfer) or a salt (proton transfer), can often be predicted by the difference in the pKa values (ΔpKa) of the interacting species. rsc.orgresearchgate.net A general rule suggests that if the ΔpKa is large (typically > 3), proton transfer is likely to occur, resulting in the formation of an ionic salt. rsc.org

The formation of proton transfer salts is an important strategy in the synthesis of metal-organic frameworks and other supramolecular structures. dergipark.org.trdergipark.org.tr These salts, composed of a protonated base and a deprotonated acid, can then be used as building blocks for more complex architectures through coordination with metal ions. dergipark.org.tr The stability of these proton transfer systems depends on factors such as the nature of the solvent, the geometry of the acid and base, and intermolecular interactions like hydrogen bonding and π-π stacking. dergipark.org.tr

Applications in Advanced Materials Science

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The unique geometry of the pyridine-3,4-dicarboxylate ligand, being an asymmetrical molecule, makes it a compelling choice for creating coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups provide multiple coordination sites, enabling the formation of a wide array of structural dimensions and topologies.

Coordination polymers and MOFs based on pyridine-3,4-dicarboxylic acid are typically synthesized under solvothermal or hydrothermal conditions. In these methods, the acid, a metal salt (such as cobalt, manganese, or zinc), and often an auxiliary ligand are dissolved in a solvent and heated in a sealed vessel. Current time information in Bangalore, IN.researchgate.netacs.org This process facilitates the self-assembly of the components into crystalline structures.

The resulting structures exhibit remarkable diversity, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.orgmdpi.com For instance, the reaction of cobalt nitrate (B79036) with this compound and 2,2'-bipyridine (B1663995) under solvothermal conditions yields a 2D coordination polymer with a hexagonal (6,3) network topology. Current time information in Bangalore, IN.researchgate.net These 2D layers can further interact through π–π stacking to form a 3D supramolecular architecture. Current time information in Bangalore, IN.researchgate.net Similarly, hydrothermal reactions involving manganese(II) chloride and this compound have produced 3D metal-organic materials, where the ligand acts as a pentadentate linker connecting five different metal centers. acs.org The final structure is influenced by factors such as the choice of metal ion, the metal-to-ligand ratio, the solvent system, and the presence of auxiliary ligands which can act as crystallization mediators. Current time information in Bangalore, IN.acs.org

ComplexMetal IonAuxiliary LigandSynthesis MethodDimensionality & TopologyReference
[Co(L2)(2,2-bipyridine)(DMF)]Co(II)2,2'-bipyridineSolvothermal2D hexagonal (6,3) network Current time information in Bangalore, IN.researchgate.net
[Mn(3,4-pyda)]Mn(II)NoneHydrothermal3D framework acs.org
[Mn3(OH)2(3,4-pyda)2(H2O)2]Mn(II)None (Triethylamine used)Hydrothermal3D framework acs.org
{[Co24-3,4-pydc)2(μ-bpe)(H2O)2]·H2O}nCo(II)1,2-bis(4-pyridyl)ethylene (bpe)Solvothermal2D with 4,5T6 topology mdpi.com

Table 1: Examples of coordination polymers synthesized using this compound (H2L2 or 3,4-pydaH2) and their structural features.

The arrangement of metal ions within coordination polymers, bridged by ligands like pyridine-3,4-dicarboxylate, can lead to interesting magnetic phenomena. The magnetic properties of these materials are determined by the nature of the metal ions and the geometric pathways for magnetic exchange interactions between them.

A notable example is a cobalt(II) coordination polymer, [Co(L2)(2,2-bipyridine)(DMF)], constructed from this compound. Current time information in Bangalore, IN.researchgate.net Magnetic susceptibility measurements performed on this compound revealed the presence of ferromagnetic exchange interactions between the Co(II) centers. Current time information in Bangalore, IN.researchgate.net In contrast, two related cobalt complexes synthesized with the symmetric pyridine-3,5-dicarboxylic acid isomer under similar conditions exhibited antiferromagnetic interactions. Current time information in Bangalore, IN.researchgate.net This highlights how the specific isomer of the pyridinedicarboxylic acid ligand can influence the final structure and, consequently, its magnetic behavior.

In another study, a 3D manganese(II) coordination polymer, [Mn(3,4-pyda)], was found to exhibit weak antiferromagnetic interactions between the Mn(II) ions. acs.org A different manganese complex synthesized in the same study, [Mn₃(OH)₂(3,4-pyda)₂(H₂O)₂], showed 3D magnetic ordering at a low temperature of about 7.0 K. acs.org

ComplexMetal IonMagnetic BehaviorReference
[Co(L2)(2,2-bipyridine)(DMF)]Co(II)Ferromagnetic exchange interactions Current time information in Bangalore, IN.researchgate.net
[Mn(3,4-pyda)]Mn(II)Weak antiferromagnetic interaction acs.org
[Mn3(OH)2(3,4-pyda)2(H2O)2]Mn(II)3D magnetic ordering at ~7.0 K acs.org

Table 2: Magnetic properties of metal complexes derived from this compound.

Lanthanide complexes are renowned for their unique luminescent properties, which arise from f-f electronic transitions. Organic ligands can act as "antennas," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.netnih.gov While various pyridine dicarboxylic acid isomers, such as 2,6-PDC and 3,5-PDC, have been successfully used to create highly luminescent lanthanide complexes, research specifically on lanthanide complexes with this compound is less common. researchgate.netacs.org

However, the luminescence of complexes with d-block metals using this ligand has been reported. For instance, a 3D framework constructed from zinc(II) and this compound is reported to emit blue light with an emission maximum at 425 nm, a property attributed to ligand-centered electronic transitions.

Metal-Organic Frameworks (MOFs) are a class of porous materials known for their exceptionally high surface areas and tunable pore sizes, making them promising candidates for gas storage and separation. unt.eduresearchgate.net The permanent porosity of 3D MOFs allows them to accommodate guest molecules within their internal voids. unt.edu The surface area and pore structure, which are critical for adsorption applications, are determined by the choice of metal clusters and organic linkers used in their synthesis. acs.org

While there is extensive research on the adsorption properties of MOFs derived from other pyridine dicarboxylic acid isomers like the 3,5- and 2,4-isomers, specific data on the surface area and gas adsorption capabilities of MOFs synthesized from this compound are not widely reported in the available literature. acs.orgrsc.orgnih.govnih.gov For example, MOFs based on the 3,5-isomer have been shown to exhibit high CO₂ adsorption and selective gas uptake. acs.orgnih.gov Similarly, porous lanthanide MOFs using the 2,4-isomer have demonstrated significant surface areas and gas adsorption behavior. nih.gov Given these findings with closely related linkers, it is plausible that MOFs derived from the 3,4-isomer could also possess interesting adsorption properties, though further experimental investigation is required.

Polyester (B1180765) Synthesis and Sustainable Polymers

The development of polymers from renewable resources is a critical goal in achieving a circular economy and reducing reliance on fossil fuels. Aromatic dicarboxylic acids are essential monomers for producing high-performance polyesters, and there is significant interest in finding bio-based alternatives to petroleum-derived compounds like terephthalic acid. nih.gov

Pyridine dicarboxylic acids (PDCs) are being investigated as potential renewable building blocks for polyesters due to their rigid, aromatic-like structure. nih.govresearchgate.net Various isomers, particularly 2,5-PDC and 2,4-PDC, have been synthesized from renewable feedstocks such as lignin (B12514952) and glucose and have been used to produce polyesters with intriguing thermal and mechanical properties. unt.edubohrium.com

However, the use of this compound (cinchomeronic acid) in polymer synthesis appears to be a largely unexplored area. researchgate.net A 2014 review on the topic noted that cinchomeronic acid was rarely investigated, and no recent literature was found describing its polymer properties. researchgate.net This suggests that its potential as a renewable monomer in polyester production remains an open field for future research.

Thermal Stability Considerations in Polymer Synthesis

The incorporation of this compound into polymer backbones has been a subject of investigation to understand its influence on thermal stability. Research indicates that the introduction of a pyridine moiety can, in some cases, decrease the thermal stability of polyamides. researchgate.net This is attributed to the structure of the pyridine ring and its interactions within the polymer chain. researchgate.net

However, the stability of pyridinedicarboxylic acid (PDC) isomers themselves varies, with this compound (3,4-PDC) and its 3,5-isomer demonstrating higher decomposition temperatures, above 311°C. wur.nl This enhanced stability is linked to the reduced likelihood of intermolecular hydrogen bond formation between the nitrogen atom and the carboxylic groups in these positions. wur.nl In contrast, the 2,3-PDC isomer is the least stable. wur.nl

The thermal stability of coordination polymers containing this compound has also been examined. For instance, a cobalt(II) coordination polymer constructed with this ligand started to decompose at 338°C. mdpi.com Another study on a 4d-4f heterometallic coordination polymer containing this compound showed high thermal stability after the removal of water molecules from its structure. researchgate.net

Interactive Table: Thermal Decomposition of Pyridine-Containing Polymers

Polymer/CompoundDecomposition Temperature (°C)Key ObservationsReference
Polyamides with pyridine backboneLower than non-pyridine analoguesIncorporation of pyridine decreases thermal stability. researchgate.net
This compound> 311Higher thermal stability among PDC isomers. wur.nl
Cobalt(II) coordination polymer338Framework begins to decompose at this temperature. mdpi.com
[AgEu(pydc)2]·2H2OHighHigh thermal stability after removal of water molecules. researchgate.net

Development of Bio-based Aromatic Chemicals

The transition towards sustainable chemical production has spurred research into bio-based aromatic chemicals, with this compound emerging as a promising candidate. wur.nl Scientists are exploring various synthetic routes from renewable feedstocks like lignin and glucose to produce pyridinedicarboxylic acid isomers. wur.nl

One approach involves the use of microorganisms to convert lignin-derived compounds into valuable chemicals. For example, engineered strains of Pseudomonas putida KT2440 have been developed to produce 2,4-pyridinedicarboxylic acid (2,4-PDCA) from monoaromatic compounds found in lignin. csic.esnih.gov By rerouting the native metabolic pathways of bacteria such as Rhodococcus jostii RHA1, researchers have successfully generated aromatic dicarboxylic acids, including pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid, from wheat straw lignocellulose. rsc.org

Furthermore, metabolic engineering of Corynebacterium glutamicum has enabled the fermentative production of several pyridine dicarboxylic acids, including the 2,3-, 2,4-, 2,5-, and 2,6-isomers, from glucose. nih.gov These advancements highlight the potential to replace petroleum-based aromatic chemicals with sustainable alternatives derived from biomass. wur.nl

Co-crystal Formation and Supramolecular Chemistry

This compound is a valuable building block in the field of supramolecular chemistry and co-crystal engineering. Its ability to form robust hydrogen bonds, particularly the carboxylic acid···pyridine heterosynthon, makes it an excellent co-former. acs.orgrsc.org These interactions are fundamental in the assembly of multi-component molecular complexes with specific structures and properties. rsc.orgmdpi.comrsc.org

The formation of co-crystals or molecular salts between carboxylic acids and pyridines can often be predicted by the difference in their pKa values. rsc.orgrsc.org this compound has been utilized in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netdergipark.org.tr These materials exhibit diverse and intricate three-dimensional supramolecular architectures held together by hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net For instance, two-dimensional coordination polymers of copper and cobalt with this compound have been synthesized, which further extend into 3D networks through hydrogen bonds. researchgate.net

Photovoltaic Applications (e.g., Perovskite Solar Cells)

In the quest for more efficient and stable solar energy conversion, pyridine-based compounds are being investigated for their potential in perovskite solar cells (PSCs). While research has explored various pyridine derivatives, the application of this compound itself is an area of growing interest. The pyridine group, in general, can interact strongly with the lead ions in the perovskite structure, which helps to control crystallization, reduce defects, and ultimately lead to higher quality perovskite films with larger grains. rsc.org

Studies on related pyridine carboxylic acid isomers have shown that their position on the pyridine ring influences the performance of inverted PSCs. acs.org For example, modifying the nickel oxide (NiO) hole transport layer with 3-pyridine carboxylic acid has been shown to reduce the energy barrier, suppress charge recombination, and enhance the absorbance of the perovskite layer, leading to improved power conversion efficiency and thermal stability. acs.org Dicarboxylic acids have also been employed as passivating agents to improve the efficiency and stability of PSCs by interacting with under-coordinated lead ions and inducing better crystal growth. researchgate.net The use of pyridine as an additive in the precursor solution for perovskite films has been shown to result in dense, pinhole-free films with fewer defects, leading to a significant improvement in power conversion efficiency. researchgate.net

Development of Supramolecular Nanobelts for Photocatalysis

Supramolecular self-assembly offers a powerful bottom-up approach to creating functional nanomaterials for photocatalysis. In this context, donor-acceptor systems based on quinacridone (B94251) and pyridine dicarboxylic acid have been developed to form self-assembled nanobelts for efficient photocatalytic hydrogen production. rsc.org In these systems, the quinacridone unit acts as the electron donor, while the pyridine dicarboxylic acid moiety serves as the electron acceptor. rsc.orgresearchgate.net

These components self-assemble in solution through non-covalent interactions like hydrogen bonding and π-π stacking to form well-defined nanobelt structures. rsc.org These supramolecular nanobelts exhibit remarkable photocatalytic activity for hydrogen evolution from water, even without the use of a co-catalyst, and demonstrate excellent stability. rsc.orgacs.org The ordered arrangement of the donor and acceptor units within the nanobelts facilitates efficient charge separation and transport, which are crucial for high photocatalytic performance. rsc.orgmdpi.com

Biological and Pharmacological Research

Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial potential of compounds derived from or related to pyridine-3,4-dicarboxylic acid has been investigated against a variety of pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity: Research has shown that metal complexes and various derivatives of pyridine (B92270) dicarboxylic acids exhibit notable antibacterial properties. For instance, bismuth(III) coordination polymers synthesized with this compound have demonstrated antibacterial activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. In other studies, copper(II) and silver(I) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate were synthesized and evaluated for their antimicrobial potential. bohrium.com Furthermore, newly synthesized pyrazolo[3,4-c]pyridine derivatives have shown slight activity against Bacillus cereus and Staphylococcus aureus. researchgate.net A series of 2-[4-(substituted benzothiazol-2-yl)aminosulfonyl]anilino-3-(piperazinocarbonyl)pyridine derivatives, synthesized from 2-chloropyridine-3-carboxylic acid, were also found to possess considerable antibacterial activity. researchgate.net

Antifungal Activity: The antifungal properties of pyridine derivatives have also been a focus of study. While some pyrazolo[3,4-c]pyridine derivatives did not show significant activity against Candida species, researchgate.net other related compounds have shown more promise. For example, novel pyrimidine (B1678525) derivatives synthesized through a Biginelli reaction, which can involve pyridine precursors, exhibited better antifungal than antibacterial activity against microorganisms such as Aspergillus niger and Candida albicans. mdpi.com

Antimycobacterial Activity: The fight against tuberculosis has led to research into pyridine-based compounds. Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids have been conducted to evaluate their activity against Mycobacterium tuberculosis. nih.gov These studies often involve creating more lipophilic precursors that can penetrate the mycobacterial cell wall and are then biotransformed into the active acidic form inside the bacterium. One such moderately active carboxylic acid derivative, with a pyrrolo[3,4-c]pyridine structure, showed an MIC90 of 3.13 µM and had improved solubility and metabolic stability. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives and Related Compounds

Anticancer and Cytotoxic Activity

Derivatives of this compound have emerged as a significant area of interest in oncology research due to their potential to inhibit cancer cell growth and induce cytotoxicity.

A variety of fused pyridine ring systems have been synthesized and evaluated for their anticancer properties. bohrium.com For example, substituted pyridothienopyrimidines and their isosteric analogues, thienodipyridines, have demonstrated moderate to potent cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. bohrium.com Specifically, compounds within the thienodipyridine series showed high potency against HCT-116 cells, while certain pyridothienopyrimidine derivatives were more active against MCF-7 cells. bohrium.com

Research into pyridine-3-carbonitrile (B1148548) derivatives has also yielded promising results. researchgate.net A substantial body of research has indicated that these derivatives possess several biological activities, including anticancer effects. researchgate.net In one study, newly synthesized pyridine-3-carbonitrile derivatives were tested against a human breast cancer cell line (MCF-7), with some compounds showing IC50 values lower than the doxorubicin (B1662922) control, indicating significant anticancer potential. researchgate.net

Furthermore, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of histone lysine (B10760008) demethylases (KDMs), which are implicated in cancer. researchgate.net These compounds have shown inhibitory activity against the KDM4 and KDM5 families, which are considered therapeutic targets in oncology. researchgate.net Similarly, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and screened for their antitumor activity in vitro, with some Mannich bases showing activity with IC50 values in the range of 19–29 µg/mL. nih.gov

Table 2: Anticancer and Cytotoxic Activity of this compound Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been explored, with several studies indicating that structural analogues of this compound can modulate inflammatory pathways.

Research on new derivatives of 3-hydroxy pyridine-4-one has demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests in animal models. researchgate.net The potency of these compounds was influenced by the substitutions on the pyridine ring, with a benzyl (B1604629) group substitution showing the greatest potency on a molar basis. researchgate.net

In another study, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, a related heterocyclic compound, exhibited 26% anti-inflammatory activity at a dose of 50 mg/kg. nih.gov Furthermore, a comprehensive review of pyridine carboxylic acid isomers highlights that nicotinic acid (pyridine-3-carboxylic acid) derivatives, such as niflumic acid and flunixin, are known inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. dovepress.comnih.gov This suggests that the pyridine carboxylic acid scaffold is a viable starting point for the development of new anti-inflammatory agents. dovepress.comnih.gov

Influence on Lipid Metabolism and Fatty Acid Uptake

Pyridine derivatives have been shown to influence lipid metabolism and fatty acid uptake, which is significant for the management of conditions like hyperlipidemia.

A study investigating the effects of 17 different pyridine derivatives on fatty acid uptake in enterocyte-like Caco-2 cells found that the presence of a carboxylic group was a key structural characteristic affecting this process at a concentration of 1 mM. nih.gov Nicotinic acid (pyridine-3-carboxylic acid), a close structural relative of this compound, was shown to stimulate fatty acid uptake. nih.gov This effect was hypothesized to be mediated through the activation of the nicotinic acid receptor (HM74A) and the upregulation of genes for fatty acid transporters like CD36, FATP2, and FATP4, as well as the transcription factors PPARα and PPARγ. nih.gov

Building on the known lipid-lowering effects of nicotinic acid, a study synthesized and evaluated six novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in a Triton WR-1339-induced hyperlipidemic rat model. tandfonline.com Two of these compounds demonstrated significant antihyperlipidemic activities, particularly in reducing triglyceride (TG) and total cholesterol (TC) levels. tandfonline.com This line of research indicates that modifying the pyridine-3-carboxylic acid structure can lead to new compounds with potential for treating dyslipidemia. tandfonline.com

Role in Enzyme Inhibition (e.g., Aldose Reductase, KDM4A)

The pyridine dicarboxylic acid scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in disease.

KDM4A Inhibition: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. researchgate.netacs.org A crystal structure of one such inhibitor bound to KDM4A confirmed a binding mode that involves the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold interacting with the active site metal and key amino acid residues. acs.org The introduction of a 3,5-dichlorophenyl group on this scaffold resulted in a potent and balanced inhibitor of KDM4A/B and KDM5B/C with IC50 values in the nanomolar range. acs.org Other pyridine-4-carboxylic acid analogues have also shown inhibitory activity against KDM4A, KDM4B, and KDM4C in biochemical assays. dovepress.com

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Several series of compounds based on pyridine-related structures have been developed as aldose reductase inhibitors (ARIs). Derivatives of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid have been synthesized and shown to have potential AR inhibitory activity. mdpi.com In another study, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives were designed as ARIs, with most compounds exhibiting potent and selective inhibition with submicromolar IC50 values. researchgate.net One of the most active compounds in this series had an IC50 value of 0.009 µM. researchgate.net Additionally, novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been synthesized and shown to be potent and selective AKR1B1 inhibitors, with the most active compound having an IC50 of 0.023 µM. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives and Related Compounds

Analgesic and Sedative Agent Research

Research into the neuropharmacological effects of pyridine derivatives has identified compounds with potential analgesic and sedative properties.

A significant body of work has focused on derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Studies have shown that N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit analgesic activity superior to that of acetylsalicylic acid in both the writhing and hot-plate tests in mice. nih.govptfarm.pl Some of these compounds were even more potent than morphine in the writhing test. ptfarm.pl These compounds were also investigated for sedative activity, with some significantly suppressing spontaneous locomotor activity in mice. nih.gov For example, certain 2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives were active at doses of 12.5 mg/kg. nih.gov

In a separate study, a series of 3,5-bis-[(peptidohydrazinyl) pyridine Schiff bases, synthesized from the related isomer 3,5-pyridinedicarboxylic acid, were screened for their analgesic and anti-inflammatory activities. scialert.net Several of these newly synthesized compounds exhibited better analgesic activity than the reference controls. scialert.net

Antiviral Activity (e.g., HIV-1, Hepatitis B virus)

The pyridine scaffold is a key component in the development of novel antiviral agents, with research demonstrating activity against significant human pathogens like HIV-1 and the Hepatitis B virus (HBV).

Anti-HIV-1 Activity: Pyridine-based compounds have been rationally developed as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These compounds represent a promising class of antiretrovirals that act by inducing hyper-multimerization of the integrase enzyme, thereby disrupting proper viral maturation. nih.gov The lead racemic pyridine-based compound, KF116, exhibited potent antiviral activity with an EC50 of approximately 24 nM. nih.gov Further development led to the synthesis of the highly active (-)-KF116 enantiomer, which displayed an EC50 of ~7 nM against wild-type HIV-1 and even higher potency against a clinically relevant dolutegravir-resistant mutant. nih.gov

Anti-Hepatitis B Virus (HBV) Activity: Research into anti-HBV agents has also explored pyridine-containing molecules. A study identified isonicotinic acid (an isomer of this compound) derivatives as inhibitors of the histone lysine demethylase 5 (KDM5), which in turn showed potent anti-HBV activity. plos.org In a separate line of research, 5-aminothiophene-2,4-dicarboxamide analogues were identified as HBV capsid assembly effectors, which work by promoting the formation of large, non-functional capsid protein aggregates and preventing their entry into the nucleus. nih.gov While not direct derivatives of this compound, these findings underscore the versatility of the broader pyridine and dicarboxylic acid chemical space in designing novel antiviral therapeutics.

Applications in Drug Discovery and Development

This compound, also known as cinchomeronic acid, serves as a valuable scaffold and starting material in the field of drug discovery and development. ontosight.ai Its rigid structure, combined with the presence of two carboxylic acid groups and a nitrogen atom, provides multiple points for chemical modification and interaction with biological targets. nih.gov The pyridine ring is a common feature in many pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications. nih.govnih.gov

The utility of this compound in pharmaceutical development is highlighted by its use in synthesizing more complex, biologically active molecules. Researchers investigate its derivatives for potential therapeutic effects against various diseases, including bacterial infections and cancer. nih.gov The structural framework of pyridine carboxylic acids allows for the fine-tuning of physicochemical properties, which can enhance binding affinity and selectivity for specific biological targets. nih.gov

A notable application is in the synthesis of coordination complexes with therapeutic potential. For instance, bismuth complexes incorporating this compound have been developed and studied for their antibacterial properties. These complexes have demonstrated significant activity against Helicobacter pylori, a bacterium associated with various gastric disorders. This showcases the role of the parent compound as a ligand that can form stable and biologically active coordination compounds.

The development of novel compounds often involves using this compound as a foundational building block. Its derivatives are synthesized and screened for various pharmacological activities, contributing to the pipeline of potential new drug candidates. The process of co-crystallization, where this compound or its derivatives are combined with other active pharmaceutical ingredients, is also being explored to enhance properties like solubility and bioavailability. mdpi.com

Table 1: Application of a this compound Derivative in Drug Discovery

Derivative Type Application Area Target Organism/Disease Research Finding

Interactions with Biological Targets

The biological activity of this compound and its derivatives stems from their ability to interact with specific molecular targets within the body, such as enzymes, receptors, and ion channels. nih.govnih.gov The arrangement of the carboxylic acid groups and the nitrogen atom in the pyridine ring facilitates various non-covalent interactions, including hydrogen bonding and metal ion coordination, which are crucial for binding to these biological macromolecules. nih.gov

Enzyme Inhibition: Derivatives of pyridine dicarboxylic acids are widely recognized as potent enzyme inhibitors. nih.gov The carboxylic acid moieties can chelate metal ions present in the active sites of metalloenzymes, thereby inhibiting their catalytic function. nih.gov This mechanism is particularly relevant for enzymes like metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. researchgate.netmdpi.com While much of the specific research has focused on other isomers like pyridine-2,4-dicarboxylic acid, the general principle of dicarboxylate-based inhibition is a key area of investigation for this class of compounds. nih.govacs.org

Another important class of enzymes targeted by pyridine dicarboxylic acid analogs are 2-oxoglutarate-dependent dioxygenases. frontiersin.org These enzymes play roles in various physiological processes, and their inhibition is a strategy for therapeutic intervention. Analogs of 2-oxoglutarate, including pyridine dicarboxylic acids, can act as competitive inhibitors. frontiersin.org

Receptor Binding: The pyridine dicarboxylic acid scaffold has also been explored for its potential to interact with neurotransmitter receptors. For example, analogs of pyridine-carboxylic acids have been synthesized and tested for their affinity to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. nih.gov A study on pyridine-2-carboxylic acid derivatives reported modest inhibitory concentrations (IC50) for NMDA receptor binding, suggesting that this scaffold can be tailored to interact with excitatory amino acid receptors. nih.gov While specific binding data for this compound itself is not extensively detailed in the reviewed literature, the research on related isomers points to receptors as a potential class of biological targets.

The interaction with biological targets is highly dependent on the specific structure of the derivative. The positioning of the carboxyl groups and other substituents on the pyridine ring dictates the molecule's shape, polarity, and flexibility, which in turn determines its binding affinity and selectivity for a given target. nih.govnih.gov

Table 2: Investigated Biological Targets for Pyridine Dicarboxylic Acid Derivatives

Target Class Specific Target Example Type of Interaction Potential Therapeutic Area
Enzymes Metallo-β-lactamases (MBLs) Inhibition (Metal Chelation) researchgate.netmdpi.comacs.org Infectious Diseases (Antibiotic Resistance)
Enzymes 2-Oxoglutarate-Dependent Dioxygenases Competitive Inhibition frontiersin.org Various (e.g., Cancer, Anemia)
Receptors NMDA Receptor Antagonism / Binding nih.gov Neurological Disorders

Environmental Impact and Remediation Studies

Occurrence and Fate in the Environment

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, belongs to the group of pyridine (B92270) dicarboxylic acids (PDCAs). The occurrence of these compounds in the environment can be linked to industrial activities. Wastewaters from industries producing agricultural chemicals, dyes, and pharmaceuticals may contain pyridine and its derivatives, including pyridine carboxylic acids nih.gov. The widespread presence of bacteria in the environment capable of catabolizing synthetic phthalic acids has led to speculation about the natural occurrence of structurally analogous PDCAs, which may serve as natural substrates for these microbial populations oup.com.

Research has indicated that the environmental fate of simple substituted pyridines can differ significantly based on their structure. For instance, 2,6-pyridinedicarboxylic acid (dipicolinic acid) is characterized as being among the least volatile and least adsorbed by soil, while also being the most rapidly degraded among simple pyridines atamankimya.com. Studies have confirmed that dipicolinic acid is biodegradable in both aerobic and anaerobic conditions, which is consistent with its widespread presence in nature atamankimya.com. While specific studies on the environmental persistence and mobility of this compound are limited, it has been noted that a marine bacterial strain can oxidize it oup.com. This suggests that, like other isomers, it is susceptible to biological degradation processes. In illuminated aquatic environments, a combination of biological and photolytic degradation mechanisms likely contributes to the breakdown of PDCAs google.com.

Microbial Degradation Pathways

The biodegradation of pyridine derivatives is a key process in their environmental remediation. Bacteria, in particular, are known to degrade pyridinecarboxylic acids, typically through pathways that involve hydroxylated intermediates researchgate.net. The microbial degradation of this compound has been observed in a marine bacterium, designated Strain OP-1. This bacterium, when grown on o-phthalic acid, induced the metabolism of 3,4-PDCA, indicating that the enzymatic pathways for phthalate (B1215562) degradation can also act on analogous pyridine-based structures oup.com.

While the complete degradation pathway for this compound is not fully elucidated in the available literature, pathways for other PDCA isomers offer insight into the likely mechanisms. Generally, the process is initiated by enzymes such as dehydrogenases or monooxygenases. For example, the degradation of pyridine-2,3-dicarboxylic acid by certain bacteria involves a dehydrogenase enzyme electrochemsci.org. Aerobic metabolism of dipicolinic acid (2,6-PDCA) can lead to its complete mineralization into carbon dioxide, ammonium, and water. Under anaerobic conditions, the pathway can proceed through a dihydroxypyridine intermediate, which is then susceptible to rapid photodegradation, breaking down into organic acids like propionic and acetic acid atamankimya.com. It is plausible that the microbial degradation of this compound follows similar principles, beginning with enzymatic oxidation and ring cleavage, ultimately leading to simpler organic compounds that can enter central metabolic cycles.

Table 1: Microbial Strains Involved in the Degradation of Pyridine Dicarboxylic Acids

Isomer Degrading Microorganism(s) Key Findings Reference(s)
This compound Marine bacterium (Strain OP-1) Metabolism was induced by growth on o-phthalic acid, a structural analog. oup.com
Pyridine-2,3-dicarboxylic acid Rhodococcus sp. 23C1, Mycobacterium frederiksbergense 23ON, Cupriavidus campinensis 23K8 First report of these genera degrading this compound. Degradation proceeds via different pathways, including one involving nicotinic acid. electrochemsci.org
Pyridine-2,6-dicarboxylic acid Achromobacter sp. JS18, Marine bacteria A novel degradation pathway involving 3-hydroxypicolinic acid was proposed for Achromobacter sp. JS18. Coupled bio- and photodegradation observed in marine environments. google.comelectrochemsci.org
Pyridine-3,5-dicarboxylic acid Xanthobacter sp. 35KP First characterization of a bacterium degrading this isomer, with a specific dehydrogenase activity detected. electrochemsci.org

Removal from Wastewater

The removal of pyridine and its derivatives from industrial wastewater is crucial to prevent environmental contamination. Various physical and chemical methods have been studied for their efficacy in treating pyridine-containing effluents, which would be applicable to wastewater containing this compound.

Adsorption is a widely used technique, employing materials with high surface area to bind the contaminants. Activated carbons, particularly those derived from low-cost agricultural waste materials like peanut shells, have proven effective. oup.comthermofisher.com The efficiency of adsorption is often pH-dependent, with optimal removal of pyridine occurring at specific pH values thermofisher.com. Other adsorbents studied include coke powder, resins, and various clays (B1170129) oup.comijcsi.pro.

Advanced oxidation processes (AOPs) represent another category of treatment. Catalytic wet air oxidation (CWAO) uses catalysts and high temperatures to break down pyridine compounds mdpi.com. Other methods include microwave radiation and ozonation thermofisher.comijcsi.pro. Additionally, integrated systems that combine multiple techniques, such as wet oxidation followed by filtration and adsorption, have been patented for the comprehensive treatment of pyridine wastewater nih.gov.

Table 2: Methods for Removal of Pyridine Derivatives from Wastewater

Treatment Method Description Key Findings/Parameters Reference(s)
Adsorption Use of adsorbents like activated carbon, resins, and coke powder to bind pyridine compounds. Activated carbon from peanut shells showed good removal, which was pH-dependent. oup.comthermofisher.com
Catalytic Wet Air Oxidation (CWAO) Oxidation of pyridine at high temperature and pressure in the presence of a catalyst (e.g., CuSO₄). Achieved up to 74% removal of pyridine at 160°C and pH 4. mdpi.com
Solvent Impregnated Resins (SIRs) Combines liquid-liquid extraction and adsorption in a fixed-bed operation. Proposed as an effective alternative to conventional extraction and adsorption methods. googleapis.com
Multi-stage Treatment A process involving wet oxidation, filtration, air stripping, and adsorption. A comprehensive patented method for treating pyridine wastewater. nih.gov
Microwave Radiation Use of microwave energy to degrade pyridine in wastewater. Removal efficiency is significantly influenced by pH and radiation time. ijcsi.pro

Corrosion Inhibition Studies

Nitrogen-containing heterocyclic compounds are often investigated as corrosion inhibitors due to the ability of the nitrogen atom to coordinate with metal surfaces, forming a protective film. This compound has been identified as a potential corrosion inhibitor, particularly for magnesium and its alloys researchgate.net.

A patent application describes a corrosion inhibitor composition where this compound is listed among a group of pyridinedicarboxylic acids capable of forming stable complexes with metal ions such as Fe(II), Fe(III), Cu(I), Cu(II), and Ni(II) researchgate.net. The formation of these complexes on the metal surface is key to preventing corrosion. Another patent also identifies cinchomeronic acid as a corrosion inhibitor researchgate.net.

While experimental studies focusing specifically on the inhibition efficiency of this compound are not widely available in the reviewed literature, theoretical studies have been conducted on its isomers. A study using Density Functional Theory (DFT) investigated the corrosion inhibition potential of 2,3-, 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid, concluding that the 2,3-isomer showed promise as a good inhibitor based on calculated quantum chemical parameters electrochemsci.orgthermofisher.com. These theoretical approaches help in understanding the relationship between molecular structure and inhibition efficiency, and suggest that PDCAs as a class of compounds are fruitful candidates for corrosion inhibition research electrochemsci.org.

Table 3: this compound in Corrosion Inhibition Research

Study Type Focus Findings Related to this compound Reference(s)
Patent Corrosion inhibitor composition for magnesium or magnesium alloys. Listed as a suitable corrosion inhibiting compound. researchgate.net
Patent Production and use of pyridine carboxylic acids. Mentioned as a chemical intermediate and corrosion inhibitor. researchgate.net
Theoretical (DFT) Investigation of pyridine dicarboxylic acid derivatives as corrosion inhibitors. The 3,4-isomer was not included, but the study of other isomers (2,3-, 2,4-, 2,5-, 2,6-) supports the potential of the compound class. electrochemsci.orgthermofisher.com

Q & A

Q. What are the common synthetic routes for Pyridine-3,4-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound can be synthesized via multiple routes:
  • Carboxylation : Reaction of pyridine derivatives (e.g., isonicotinic acid) with CO₂ under controlled pressure and temperature, yielding ~63–73% .
  • Oxidative Methods : Oxidation of isoquinoline with alkaline KMnO₄ produces this compound and its anhydride .
  • Decarboxylation : Pyridine-2,3-dicarboxylic acid undergoes decarboxylation at high temperatures to form the 3,4-isomer .
  • Optimization : Adjusting solvent systems (e.g., hydrothermal conditions), pH, and catalyst use can enhance yields. For example, solvothermal synthesis with Co(II) nitrate and auxiliary ligands (e.g., 2,2′-bipyridine) improves crystallinity and coordination efficiency .

Q. How does the molecular structure of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The molecule's asymmetric carboxylate groups and π-conjugated pyridine ring enable versatile coordination modes:
  • Deprotonation : Forms HL⁻ (monodentate) and L²⁻ (bridging) species, facilitating 1D chains or 2D/3D frameworks .
  • Metal Binding : Carboxylate oxygen and pyridyl nitrogen atoms chelate metals like Co(II), Zn(II), and Cd(II), forming stable complexes with helical or hexagonal networks .
  • Supramolecular Interactions : π-π stacking between aromatic rings and auxiliary ligands (e.g., phenanthroline) stabilizes 3D architectures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous pyridine dicarboxylates suggest:
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What methodological approaches are employed to characterize the magnetic and photoluminescent properties of coordination polymers derived from this compound?

  • Methodological Answer :
  • Magnetic Analysis : SQUID magnetometry measures temperature-dependent susceptibility. For example, Co(II) complexes exhibit antiferromagnetic (compound 1) or ferromagnetic (compound 3) interactions, influenced by ligand conformation and metal-ligand distances .
  • Photoluminescence : Fluorescence spectroscopy (e.g., λₑₓ = 320 nm) reveals strong emissions in Zn(II)/Cd(II) complexes due to ligand-to-metal charge transfer (LMCT) or π→π* transitions .
  • Structural Validation : Single-crystal XRD confirms coordination geometry, while IR spectroscopy identifies carboxylate binding modes (νₐₛ(COO⁻) ~1560 cm⁻¹, νₛ(COO⁻) ~1400 cm⁻¹) .

Q. How can researchers address discrepancies in reported magnetic behaviors of cobalt(II) coordination compounds using this compound ligands?

  • Methodological Answer : Contradictions arise from variable coordination environments:
  • Ligand Conformation : Flexibility in carboxylate bridging (syn-syn vs. anti-anti) alters exchange pathways .
  • Auxiliary Ligands : 1,10-phenanthroline vs. 2,2′-bipyridine modify metal geometry (octahedral vs. tetrahedral), impacting spin coupling .
  • Experimental Conditions : Solvent polarity (DMF vs. H₂O) and pH affect crystallization, as seen in Co(II) polymers with divergent magnetic profiles .
  • Resolution : Compare crystal structures and DFT calculations to correlate geometry with magnetic data .

Q. What strategies are effective in modulating the dimensionality and porosity of metal-organic frameworks (MOFs) synthesized using this compound?

  • Methodological Answer :
  • Auxiliary Ligands : Incorporating rigid ligands (e.g., 1,10-phenanthroline) extends 2D sheets into 3D frameworks via π-π interactions .
  • Solvothermal Tuning : Varying solvent ratios (e.g., H₂O/DMF) controls nucleation, yielding microporous vs. mesoporous structures .
  • pH Adjustment : Deprotonation at higher pH enhances carboxylate bridging, creating larger channels (e.g., 12.9 Å in Zn(II) polymers) .
  • Post-Synthetic Modification : Functionalizing MOFs with -NH₂ or -Br groups alters pore functionality while retaining topology .

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